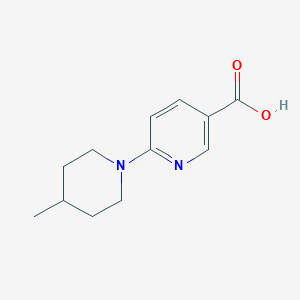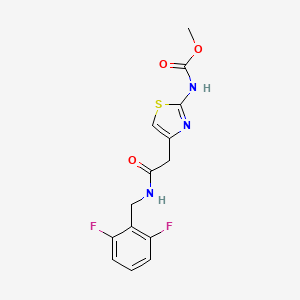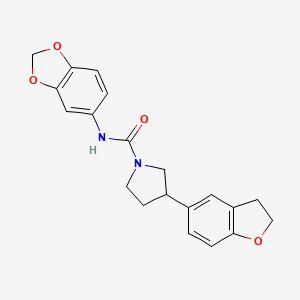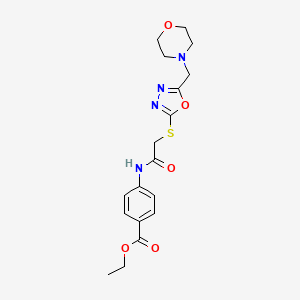![molecular formula C19H23N5 B2491802 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 898915-17-8](/img/structure/B2491802.png)
5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep chemical reactions, including the use of palladium-catalyzed Suzuki coupling and other novel synthetic methods. For instance, Kumar et al. (2003) developed a convenient synthesis of a closely related compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, highlighting the versatility of pyrazolopyrimidines as scaffolds in medicinal chemistry (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the presence of hydrogen-bonded chains and frameworks, is crucial for their biological activity. Portilla et al. (2006) described the hydrogen-bonded structure of a related compound, which plays a significant role in its stability and reactivity (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that modify their structure and enhance their biological properties. For example, the reactivity of certain pyrazolopyrimidine derivatives with different reagents leads to the synthesis of novel compounds with potential as benzodiazepine receptor ligands (Bruni et al., 1994).
科学的研究の応用
Synthesis and Chemical Properties
The chemical synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including variations similar to 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, has been explored to evaluate their pharmacological potential. For instance, the synthesis and study of cyclic GMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones indicate the importance of small heterocyclic substitutions for achieving high levels of activity and metabolic stability (Dumaitre & Dodic, 1996). Similarly, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands showcases the adaptability of the pyrazolo[1,5-a]pyrimidine core for generating compounds with significant biological activity (Bruni et al., 1994).
Biological Activities
The biological evaluation of novel pyrazolopyrimidine derivatives has been conducted to determine their anticancer and anti-inflammatory potentials. For instance, a study on pyrazolopyrimidine derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, showcasing the structure-activity relationship essential for designing effective therapeutic agents (Rahmouni et al., 2016). Another research focus is the development of compounds targeting specific receptors, such as the adenosine A1 and A2A receptor subtypes, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in modulating receptor-mediated biological responses (Squarcialupi et al., 2017).
Advanced Synthesis Techniques
Innovative synthesis methods, such as ultrasound-assisted synthesis, have been applied to antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating the evolution of synthetic chemistry towards more efficient and environmentally friendly processes. These methods not only improve the synthesis efficiency but also pave the way for discovering new biological activities (Kaping et al., 2020).
特性
IUPAC Name |
5,6-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-15(2)21-18-17(16-7-5-4-6-8-16)13-20-24(18)19(14)23-11-9-22(3)10-12-23/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKFBBPKOPQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)
![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
